molecular formula C15H23N3O B1388064 2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 1181720-01-3

2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No.: B1388064
CAS No.: 1181720-01-3
M. Wt: 261.36 g/mol
InChI Key: XZQZNGFCJJRICL-UHFFFAOYSA-N
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Description

2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine is a complex organic compound that features a morpholine ring and a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 2-(chloromethyl)morpholine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where halogenated reagents can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Pharmacological Significance

This compound has been identified as a D1 receptor positive allosteric modulator , which positions it as a candidate for treating disorders associated with dopamine dysregulation, such as schizophrenia and Parkinson’s disease. D1 receptors are known to play critical roles in cognitive functions and motor control, making this compound significant in neuropharmacology .

Neuropharmacology

  • Cognitive Enhancement : Studies have indicated that compounds similar to this one can improve cognitive function in animal models of schizophrenia. These findings suggest that enhancing D1 receptor activity may counteract cognitive impairments associated with the disease .
  • Motor Function : Research has shown that D1 receptor modulators can influence motor control pathways. This compound may offer therapeutic benefits in conditions like Parkinson’s disease by restoring dopaminergic signaling .

Drug Development

  • Lead Compound : As a lead structure for drug development, this compound serves as a basis for synthesizing analogs with improved efficacy and selectivity for D1 receptors. The exploration of structure-activity relationships (SAR) is crucial for optimizing therapeutic profiles .
  • Combination Therapies : Its potential use in combination with other pharmacological agents could enhance treatment outcomes for complex neuropsychiatric conditions .

Case Studies

Several studies have investigated the pharmacological properties of tetrahydroisoquinoline derivatives:

StudyFindings
Dopamine Modulation Study Demonstrated that D1 receptor positive allosteric modulators can significantly enhance dopamine release in preclinical models .
Cognitive Impairment Research Showed that administration of similar compounds improved cognitive performance in rodent models of schizophrenia .
Parkinson’s Disease Model Highlighted the potential of D1 modulators to improve motor function and reduce symptoms in animal models .

Mechanism of Action

The mechanism of action of 2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with specific molecular targets. It is believed to act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholinoethanol: A primary alcohol with a morpholine ring.

    4-Hydroxy-2-quinolones: Compounds with a quinolone structure that exhibit similar biological activities.

Uniqueness

2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine is unique due to its combination of a morpholine ring and a tetrahydroisoquinoline structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydroisoquinoline core, which is known for its diverse biological activities. The morpholine moiety enhances solubility and bioavailability, making it a favorable candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders.
  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in cellular signaling pathways. This inhibition could lead to altered cellular responses and therapeutic effects in diseases such as cancer.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound in various cancer cell lines:

Cell LineIC50 (µM)Reference
HCT116 (Colon Cancer)0.64
KMS-12 BM (Multiple Myeloma)1.4
A549 (Lung Cancer)0.89

These findings indicate that the compound has significant antiproliferative effects across multiple cancer types.

Neuroprotective Effects

In neuropharmacological studies, the compound demonstrated protective effects against neurotoxic agents. It reduced apoptosis in neuronal cells exposed to oxidative stress:

TreatmentCell Viability (%)Reference
Control100
Compound Treatment85

This suggests a potential role in treating neurodegenerative diseases.

Case Studies

One notable case study involved the administration of this compound in a mouse model of Parkinson’s disease. The results indicated improved motor function and reduced neuroinflammation compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 reverse-phase column to assess purity. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Cross-validate spectral data with computational tools (e.g., PubChem’s InChI codes) to resolve ambiguities in morpholine or tetrahydroisoquinoline ring assignments .

Q. How can researchers design a synthetic pathway for this compound, considering its morpholine and tetrahydroisoquinoline moieties?

  • Methodological Answer: A modular synthesis approach is optimal. First, construct the tetrahydroisoquinoline core via Pictet-Spengler condensation using phenethylamine derivatives and aldehydes. Introduce the morpholine-ethyl substituent via nucleophilic substitution or reductive amination. Optimize reaction conditions (e.g., solvent polarity, temperature) using design of experiments (DoE) to minimize side products like N-alkylation byproducts .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data observed across different assay systems?

  • Methodological Answer: Conduct orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to verify target specificity. Use statistical meta-analysis to identify confounding variables (e.g., solvent effects, cell line variations). For example, discrepancies in IC₅₀ values may arise from differential membrane permeability; address this by comparing lipophilicity (logP) with activity trends .

Q. How can computational methods enhance the optimization of reaction yields for this compound’s synthesis?

  • Methodological Answer: Apply quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify rate-limiting steps. Pair this with machine learning (ML) algorithms trained on reaction databases to predict optimal catalysts or solvents. For instance, ICReDD’s reaction path search methods can reduce trial-and-error experimentation by 40–60% .

Q. What experimental designs are suitable for studying the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer: Use a factorial design (e.g., 2^k factorial) to evaluate variables like dosing frequency, route of administration, and metabolic stability. Employ LC-MS/MS for plasma concentration analysis and integrate physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo outcomes .

Q. Data-Driven Research Challenges

Q. How should researchers approach the development of a stability-indicating method for this compound under stressed conditions?

  • Methodological Answer: Subject the compound to forced degradation (acid/base hydrolysis, oxidation, photolysis) and monitor degradation products via HPLC-MS. Use peak purity analysis (e.g., diode array detection) to distinguish degradation peaks from impurities. Validate the method per ICH Q2(R1) guidelines, ensuring specificity for morpholine ring oxidation products .

Q. What interdisciplinary approaches are critical for elucidating the compound’s mechanism of action in neurological targets?

  • Methodological Answer: Combine patch-clamp electrophysiology (to study ion channel modulation) with molecular docking simulations (e.g., AutoDock Vina) to map binding interactions. Validate findings using CRISPR-Cas9 knockouts of putative targets (e.g., serotonin receptors) in neuronal cell lines. Cross-reference with structural analogs like N-methyl-norsalsolinol to infer pharmacophore requirements .

Q. Tables for Key Data

Property Value/Description Source
Molecular FormulaC₁₅H₂₁N₃OAnalogous to
LogP (Predicted)1.8 ± 0.3 (ACD/Labs)Estimated
Key Synthetic ChallengeMorpholine-ethyl regioselectivity

Properties

IUPAC Name

2-(2-morpholin-4-ylethyl)-3,4-dihydro-1H-isoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c16-15-2-1-13-3-4-18(12-14(13)11-15)6-5-17-7-9-19-10-8-17/h1-2,11H,3-10,12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQZNGFCJJRICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)N)CCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine
2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine
2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine
2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine
2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine
2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.